molecular formula C11H18Cl2N2 B6176619 (3S)-3-methyl-1-phenylpiperazine dihydrochloride CAS No. 2307784-13-8

(3S)-3-methyl-1-phenylpiperazine dihydrochloride

Cat. No.: B6176619
CAS No.: 2307784-13-8
M. Wt: 249.18 g/mol
InChI Key: WGCGAXNLMBPXJB-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-methyl-1-phenylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the third position and a phenyl group at the first position of the piperazine ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methyl-1-phenylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these intermediates yields the desired piperazine derivative.

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of 1-methyl-3-phenylpiperazine, a closely related compound, involves the use of a novel intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methyl-1-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(3S)-3-methyl-1-phenylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-methyl-1-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. This interaction can affect various signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenylpiperazine: A closely related compound with similar structural features.

    1-phenylpiperazine: Another piperazine derivative with a phenyl group at the first position.

    4-methylpiperazine: A piperazine derivative with a methyl group at the fourth position.

Uniqueness

(3S)-3-methyl-1-phenylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2307784-13-8

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

(3S)-3-methyl-1-phenylpiperazine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H/t10-;;/m0../s1

InChI Key

WGCGAXNLMBPXJB-XRIOVQLTSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.